3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid” is a chemical compound with the CAS Number: 361150-59-6 . It has a molecular weight of 360.82 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13ClN2O3S/c1-23-16(22)10-6-7-12-14(8-10)19-17(24)20(15(12)21)9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,24) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of quinazoline derivatives as antimicrobial agents. For instance, one study synthesized new quinazolines, indicating their screening for antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis and evaluation of quinazolinone derivatives for their antimicrobial activities, showing significant efficacy (Patel & Shaikh, 2011).
Anti-inflammatory and Analgesic Applications
Quinazoline derivatives have also been studied for their potential anti-inflammatory and analgesic properties. A study synthesized novel 4(3H)-quinazolinone derivatives and assessed their anti-inflammatory and analgesic activities, indicating some compounds exhibited promising results (Farag et al., 2012).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives form a crucial part of their scientific research applications. Various methods and conditions for synthesizing these compounds have been explored to enhance their antimicrobial, anti-inflammatory, and analgesic properties. Studies have developed novel synthetic routes and characterized the compounds using different analytical techniques, providing insights into their chemical structures and potential mechanisms of action (Lezina, Rubtsova, Polukeev, & Kutchin, 2012).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-12-4-2-1-3-10(12)8-19-14(20)11-6-5-9(15(21)22)7-13(11)18-16(19)23/h1-7H,8H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIIDXCPUZJNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.